

The Critical Micelle Concentration of Span 60: An In-Depth Technical Guide

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Compound of Interest		
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical micelle concentration (CMC) of Span 60 (sorbitan monostearate), a widely used non-ionic surfactant, in various solvent systems. Understanding the CMC is crucial for the effective application of Span 60 in diverse fields, including pharmaceuticals, cosmetics, and material science, as it dictates the onset of micelle formation and the subsequent solubilization, emulsification, and drug delivery capabilities of the formulation.

Introduction to Span 60 and its Critical Micelle Concentration

Span 60, a biodegradable surfactant derived from natural stearic acid and the sugar alcohol sorbitol, is a lipophilic or oil-soluble surfactant with a low Hydrophile-Lipophile Balance (HLB) value, typically around 4.7.[1][2] Its molecular structure consists of a polar sorbitan head group and a long, non-polar stearic acid tail. This amphiphilic nature drives its self-assembly into micelles in solution.

The Critical Micelle Concentration (CMC) is a fundamental property of a surfactant, representing the concentration at which individual surfactant molecules (monomers) in a solution begin to aggregate and form micelles. Below the CMC, surfactant molecules exist predominantly as monomers. As the concentration increases to the CMC, the interface between the solvent and the surfactant becomes saturated, and the monomers self-assemble







into organized structures, such as spherical or cylindrical micelles in polar solvents, or reverse micelles in non-polar solvents. This phenomenon leads to a distinct change in the physicochemical properties of the solution, such as surface tension, conductivity, and light scattering, which can be harnessed to determine the CMC.

The CMC of Span 60 is highly dependent on the nature of the solvent, temperature, and the presence of other solutes. Due to its low water solubility, the CMC of Span 60 in purely aqueous solutions is not well-defined and is challenging to measure.[3] Consequently, its CMC is often determined in mixed solvent systems or at the interface of two immiscible liquids, which is highly relevant for its primary application as an emulsifier.

Quantitative Data on the CMC of Span 60

The following tables summarize the available quantitative data for the critical micelle concentration of Span 60 and related sorbitan esters in various solvent systems.

Table 1: Critical Micelle Concentration (CMC) of Span 60 at the Water-Hydrocarbon Interface



Hydrocarbon Solvent	CMC (mol/L)	Temperature (°C)	Measurement Technique
Pentane	1.1 x 10 ⁻⁴	22 ± 0.5	Interfacial Tension
Hexane	1.3 x 10 ⁻⁴	22 ± 0.5	Interfacial Tension
Heptane	1.5 x 10 ⁻⁴	22 ± 0.5	Interfacial Tension
Octane	1.8 x 10 ⁻⁴	22 ± 0.5	Interfacial Tension
Nonane	2.1 x 10 ⁻⁴	22 ± 0.5	Interfacial Tension
Decane	2.4 x 10 ⁻⁴	22 ± 0.5	Interfacial Tension
Undecane	2.8 x 10 ⁻⁴	22 ± 0.5	Interfacial Tension
Dodecane	3.2 x 10 ⁻⁴	22 ± 0.5	Interfacial Tension

Data sourced from

Peltonen, L., &

Yliruusi, J. (2001).

The Behavior of

Sorbitan Surfactants

at the Water-Oil

Interface: Straight-

Chained

Hydrocarbons from

Pentane to Dodecane

as an Oil Phase.

Journal of Colloid and

Interface Science.[4]

Table 2: Comparative CMC of Sorbitan Esters in Organic Solvents



Surfactant	Solvent	CMC (g/100 mL)	Temperature (°C)
Sorbitan Monopalmitate (Span 40)	Benzene	0.35	25
Sorbitan Monopalmitate (Span 40)	Carbon Tetrachloride	0.42	25
Sorbitan Monooleate (Span 80)	Benzene	0.40	25
Sorbitan Monooleate (Span 80)	Carbon Tetrachloride	0.48	25
Data sourced from Bhattacharyya, D. N., & Kelkar, R. Y. (1983). Critical micelle concentration of some sorbitan fatty acid esters - effect of solvents. Journal of the American Oil Chemists' Society.[1]			

Note: While specific CMC data for Span 60 in pure benzene and carbon tetrachloride was not found, the data for the structurally similar sorbitan monopalmitate (Span 40) and monooleate (Span 80) provide a valuable reference for the expected CMC range in these non-polar organic solvents.

Experimental Protocols for CMC Determination

The determination of the CMC of Span 60, particularly in non-aqueous or mixed-phase systems, requires sensitive and appropriate analytical techniques. The most common methods for non-ionic surfactants are surface tension measurement and fluorescence spectroscopy.



Surface Tension Method

This is a classic and widely used method for determining the CMC of surfactants. It is based on the principle that as the surfactant concentration increases, the surface or interfacial tension of the solution decreases until the CMC is reached. Beyond the CMC, the surface tension remains relatively constant as additional surfactant molecules form micelles in the bulk phase.

Protocol:

- Solution Preparation: Prepare a stock solution of Span 60 in the desired solvent. A series of solutions with decreasing concentrations are then prepared by serial dilution.
- Tensiometer Setup: Calibrate a tensiometer (e.g., using a Du Noüy ring or Wilhelmy plate method) according to the manufacturer's instructions. Ensure the platinum ring or plate is thoroughly cleaned and flamed before each measurement to remove any contaminants.

Measurement:

- Measure the surface or interfacial tension of the pure solvent as a baseline.
- Sequentially measure the surface or interfacial tension of each of the prepared Span 60 solutions, starting from the lowest concentration.
- Allow the system to equilibrate at a constant temperature before each measurement.

Data Analysis:

- Plot the surface or interfacial tension as a function of the logarithm of the Span 60 concentration.
- The resulting plot will typically show two linear regions: a steep decline in surface tension at concentrations below the CMC and a plateau or a region with a much smaller slope at concentrations above the CMC.
- The CMC is determined from the intersection of the two extrapolated linear portions of the curve.



Fluorescence Spectroscopy Method using a Pyrene Probe

This method utilizes a fluorescent probe, such as pyrene, which exhibits different fluorescence characteristics in polar and non-polar environments. In a polar solvent, the fine structure of the pyrene emission spectrum shows distinct peaks. When micelles are formed, the hydrophobic pyrene molecules partition into the non-polar core of the micelles, leading to a change in the ratio of the intensities of specific vibronic bands in the emission spectrum.

Protocol:

- Probe and Surfactant Solution Preparation:
 - Prepare a stock solution of pyrene in a suitable volatile organic solvent (e.g., acetone or methanol).
 - Prepare a series of Span 60 solutions in the solvent of interest with varying concentrations.
- Sample Preparation:
 - To each Span 60 solution, add a small aliquot of the pyrene stock solution to achieve a final pyrene concentration that is very low (typically in the micromolar range) to avoid excimer formation.
 - Gently mix the solutions and allow them to equilibrate in the dark to prevent photobleaching of the probe.
- Fluorescence Measurement:
 - Use a spectrofluorometer to record the emission spectrum of pyrene in each sample. The
 excitation wavelength for pyrene is typically around 335 nm, and the emission is scanned
 from approximately 350 to 450 nm.
 - Record the intensities of the first (I₁) and third (I₃) vibronic peaks of the pyrene emission spectrum (typically around 373 nm and 384 nm, respectively).



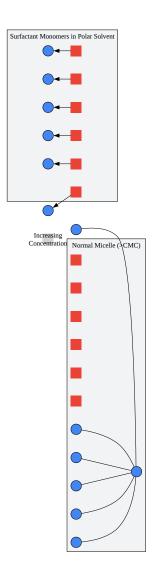
- Data Analysis:
 - Calculate the ratio of the intensities of the third to the first peak (I₃/I₁).
 - Plot the I₃/I₁ ratio as a function of the logarithm of the Span 60 concentration.
 - The plot will show a sigmoidal curve. The CMC is determined from the midpoint of the transition in this curve, which can be found from the inflection point or by fitting the data to a suitable model.

Visualizations

Micelle Formation Mechanisms

The following diagrams illustrate the fundamental principles of micelle and reverse micelle formation, which are central to understanding the behavior of Span 60 in different solvent environments.

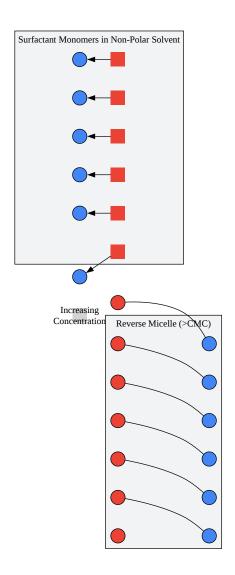




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Caption: Formation of a normal micelle in a polar solvent.





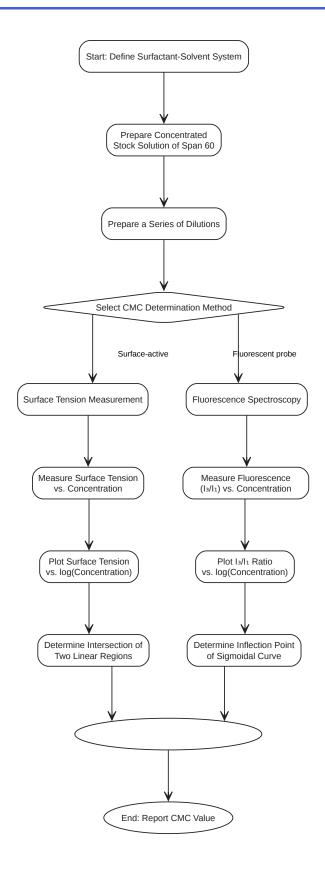
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Caption: Formation of a reverse micelle in a non-polar solvent.

Experimental Workflow for CMC Determination

The following diagram outlines the logical flow of an experimental procedure to determine the Critical Micelle Concentration.





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Caption: A logical workflow for the experimental determination of CMC.



Conclusion

The critical micelle concentration of Span 60 is a critical parameter that is highly influenced by the surrounding solvent environment. While its CMC in pure water is difficult to ascertain due to low solubility, this guide provides valuable quantitative data for its behavior at water-oil interfaces and in organic solvents, which are more relevant to its practical applications. The provided experimental protocols for surface tension and fluorescence spectroscopy offer robust methods for determining the CMC of Span 60 in various systems. The visualizations further clarify the fundamental processes of micellization and the experimental workflow. This information is intended to be a valuable resource for researchers and professionals working with Span 60, enabling more informed formulation development and a deeper understanding of its colloidal behavior.

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